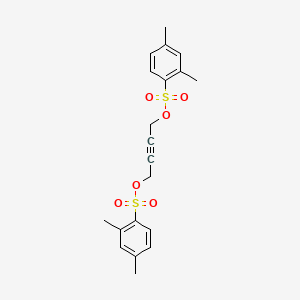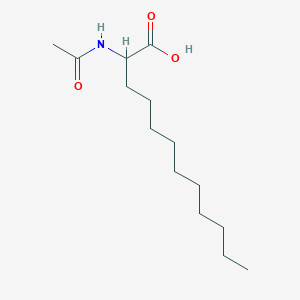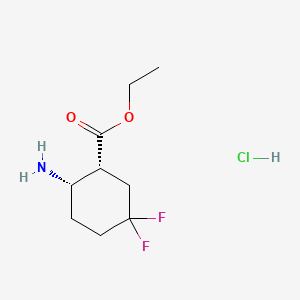![molecular formula C14H14N4O8 B14002331 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol CAS No. 65541-32-4](/img/structure/B14002331.png)
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one: and 2,4,6-trinitrophenol are two distinct chemical compounds. The former is a bicyclic compound with a nitrogen atom, while the latter is a nitroaromatic compound commonly known as picric acid. Both compounds have unique properties and applications in various fields.
Métodos De Preparación
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a suitable precursor can yield 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product without excessive side reactions .
Análisis De Reacciones Químicas
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Nucleophilic substitution: The nitro groups can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
This compound has applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is widely used in:
Explosives: It is a well-known explosive compound.
Dyes: It is used in the production of dyes and pigments.
Analytical chemistry: It is used as a reagent in various analytical techniques.
Mecanismo De Acción
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties. The nitro groups release a large amount of energy upon decomposition, making it a powerful explosive. In other applications, its reactivity with various reagents is utilized .
Comparación Con Compuestos Similares
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Similar compounds include other bicyclic nitrogen-containing compounds such as:
Quinuclidine: A bicyclic amine with similar structural features.
2,4,6-Trinitrophenol
Similar compounds include other nitroaromatic compounds such as:
2,4-Dinitrophenol: A compound with two nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups.
These comparisons highlight the unique properties and applications of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one and 2,4,6-Trinitrophenol.
Propiedades
Número CAS |
65541-32-4 |
|---|---|
Fórmula molecular |
C14H14N4O8 |
Peso molecular |
366.28 g/mol |
Nombre IUPAC |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-8(10)7-2-4-9(6)5-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,1-5H2;1-2,10H |
Clave InChI |
SKKSSPRRPUETIF-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=O)C2CCN1CC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)






![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

